molecular formula C9H7NO3 B1585652 Methyl 3-isocyanatobenzoate CAS No. 41221-47-0

Methyl 3-isocyanatobenzoate

Cat. No.: B1585652
CAS No.: 41221-47-0
M. Wt: 177.16 g/mol
InChI Key: WBGWGERFPSYHDT-UHFFFAOYSA-N
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Description

Methyl 3-isocyanatobenzoate, also known as 3-(methoxycarbonyl)phenyl isocyanate, is an aryl isocyanate with the molecular formula C₉H₇NO₃. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a methoxycarbonyl group (-CO₂CH₃). It is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-isocyanatobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-aminobenzoate with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction proceeds as follows: [ \text{C₈H₇NO₂} + \text{COCl₂} \rightarrow \text{C₉H₇NO₃} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient reagents. For example, the reaction of methyl 3-aminobenzoate with diphosgene or triphosgene can be employed to avoid the hazards associated with phosgene .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-isocyanatobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Cycloaddition Reactions: It can participate in [2+2] and [4+2] cycloaddition reactions with alkenes and dienes to form cyclic compounds.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-isocyanatobenzoate has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: Employed in the production of polyurethanes and other polymers due to its reactivity with polyols and polyamines.

    Medicinal Chemistry: Utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Material Science: Used in the modification of surfaces and the preparation of functionalized materials

Mechanism of Action

The mechanism of action of methyl 3-isocyanatobenzoate primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the synthesis of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Methyl 3-isocyanatobenzoate can be compared with other aryl isocyanates, such as:

    Methyl 2-isocyanatobenzoate: Similar structure but with the isocyanate group at the ortho position.

    Methyl 4-isocyanatobenzoate: Similar structure but with the isocyanate group at the para position.

    Phenyl isocyanate: Lacks the methoxycarbonyl group and has different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both the isocyanate and methoxycarbonyl groups, which confer distinct reactivity and versatility in organic synthesis and industrial applications .

Properties

IUPAC Name

methyl 3-isocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGWGERFPSYHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369864
Record name Methyl 3-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41221-47-0
Record name Methyl 3-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-isocyanatobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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